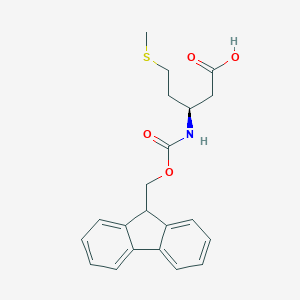

Fmoc-L-beta-homomethionine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-L-beta-homomethionine is a derivative of the amino acid methionine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the amino group during the synthesis process .

Mecanismo De Acción

Target of Action

Fmoc-beta-Homet-OH, also known as Fmoc-|A-HoMet-OH or Fmoc-L-beta-homomethionine, is a derivative of methionine

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-beta-Homet-OH plays a crucial role in peptide synthesis . It acts as a protective group for the amino group during peptide bond formation. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing the amino group to participate in peptide bond formation . This process is essential for the synthesis of peptides of significant size and complexity .

Biochemical Pathways

The Fmoc group’s removal is a critical step in solid-phase peptide synthesis, a common method for producing peptides .

Pharmacokinetics

The fmoc group’s removal is known to be facilitated by acidic hydrogenation . This process yields an ammonium salt, preventing adverse nucleophilic reactions with electrophiles .

Result of Action

The molecular and cellular effects of Fmoc-beta-Homet-OH’s action primarily involve the synthesis of peptides. The removal of the Fmoc group allows the amino group to participate in peptide bond formation, facilitating the synthesis of complex peptides . This process is crucial for various biological functions, as peptides play key roles in cellular signaling, immune responses, and enzymatic reactions.

Action Environment

Factors such as ph can significantly impact the removal of the fmoc group . Acidic conditions facilitate the removal of the Fmoc group, enabling the amino group to participate in peptide bond formation . Therefore, the pH of the environment could potentially influence the efficacy and stability of Fmoc-beta-Homet-OH.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-beta-homomethionine typically involves the protection of the amino group of L-beta-homomethionine with the Fmoc group. This can be achieved by reacting L-beta-homomethionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions generally include maintaining a controlled temperature and pH to ensure the efficient formation of the Fmoc-protected product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-L-beta-homomethionine undergoes several types of chemical reactions, including:

Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.

Reduction: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Substitution: The amino group can participate in nucleophilic substitution reactions, especially during peptide bond formation.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Piperidine in DMF is the standard reagent for removing the Fmoc group.

Substitution: Coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide bond formation.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: L-beta-homomethionine.

Substitution: Peptide chains with this compound incorporated.

Aplicaciones Científicas De Investigación

Fmoc-L-beta-homomethionine is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in peptide synthesis.

Biology: In the study of protein structure and function.

Medicine: For the development of peptide-based therapeutics.

Industry: In the production of synthetic peptides for various applications

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-homomethionine: Similar in structure but lacks the beta modification.

Fmoc-L-methionine: The parent compound without the beta modification.

Fmoc-L-beta-homocysteine: Similar but with a different sulfur-containing side chain.

Uniqueness

Fmoc-L-beta-homomethionine is unique due to its beta modification, which can influence the conformation and properties of the resulting peptides. This makes it a valuable tool in the synthesis of peptides with specific structural and functional characteristics .

Actividad Biológica

Fmoc-L-beta-homomethionine is a non-canonical amino acid derivative that has garnered interest in biochemical and pharmaceutical research. This compound, with the chemical formula C21H23NO4S and CAS number 266359-48-2, is primarily utilized in peptide synthesis due to its unique structural properties and biological activities.

Chemical Structure and Properties

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for its application in solid-phase peptide synthesis. The presence of a methylthio group distinguishes it from standard methionine, enhancing its utility in various biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C21H23NO4S |

| CAS Number | 266359-48-2 |

| Purity | ≥ 95% (HPLC) |

| Form | Lyophilized powder |

1. Peptide Synthesis

This compound serves as a building block in the synthesis of peptides. Its unique side chain allows for the incorporation of additional functionalities into peptides, which can modify their biological activity and stability. This property is particularly valuable in drug development where tailored peptides are required to enhance therapeutic efficacy.

2. Cellular Mechanisms

Research indicates that this compound may influence several cellular pathways:

- Apoptosis : Preliminary studies suggest that derivatives of homomethionine can modulate apoptotic pathways, potentially enhancing or inhibiting cell death depending on the context .

- Autophagy : The compound has been implicated in autophagic processes, which are critical for cellular homeostasis and response to stress .

- Cell Cycle Regulation : It may also play a role in regulating the cell cycle, impacting proliferation rates in various cell types .

3. Neuronal Signaling

The compound's structural similarity to methionine suggests potential roles in neuronal signaling pathways. Methionine is known to be involved in methylation processes critical for neurotransmitter synthesis and function. Thus, this compound could influence neuronal health and signaling dynamics .

Case Study 1: Peptide Therapeutics

A study investigated the use of this compound in synthesizing peptide analogs for targeting specific receptors involved in cancer progression. The modified peptides exhibited enhanced binding affinity and selectivity compared to their natural counterparts, indicating the potential for developing more effective cancer therapies.

Case Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective effects of peptides synthesized using this compound. Results showed that these peptides could mitigate oxidative stress-induced apoptosis in neuronal cells, suggesting applications in neurodegenerative disease treatments.

Applications

The versatility of this compound extends beyond basic research into practical applications:

- Drug Development : Its role as a building block for peptide drugs targeting specific biological pathways.

- Biochemical Assays : Utilized in diagnostic kits for biomarker detection due to its stability and reactivity.

- Research Tools : Employed in studies aimed at elucidating metabolic pathways involving sulfur-containing amino acids.

Propiedades

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWOGXWKXWWADY-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.